Bz-Dab(nbd)-awfpp-nle-NH2 is a synthetic compound known for its role as a fluorescent antagonist of the neurokinin receptor 2 (NK2). This compound is part of a broader class of neurokinin receptor antagonists, which are studied for their potential therapeutic applications in various physiological and pathological conditions. The molecular formula for Bz-Dab(nbd)-awfpp-nle-NH2 is C56H65N13O11, with a molecular weight of 1096.2 g/mol. It is crucial in research related to neurokinin signaling pathways, particularly in the context of pain, inflammation, and other neurogenic processes.
The synthesis of Bz-Dab(nbd)-awfpp-nle-NH2 involves multiple steps, typically starting from simpler amino acids and peptide precursors. The general methodology includes:
Specific details regarding the reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity.
The structure of Bz-Dab(nbd)-awfpp-nle-NH2 can be represented using various chemical notation systems:
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)N(C(=O)O)C(C)(C)C
.The compound features a complex arrangement of amino acids with specific side chains contributing to its biological activity. The presence of aromatic rings and functional groups such as amides plays a critical role in its interaction with neurokinin receptors.
Bz-Dab(nbd)-awfpp-nle-NH2 can undergo several chemical reactions, particularly those typical for peptide compounds:
These reactions are essential for understanding how Bz-Dab(nbd)-awfpp-nle-NH2 can be manipulated in synthetic chemistry and its stability under various conditions.
Bz-Dab(nbd)-awfpp-nle-NH2 acts primarily as an antagonist at neurokinin receptors, particularly NK2 receptors. The mechanism involves:
Data from binding assays indicate that this compound exhibits significant selectivity for NK2 over other neurokinin receptors (NK1 and NK3), making it a valuable tool for studying neurokinin-related processes.
Bz-Dab(nbd)-awfpp-nle-NH2 possesses distinctive physical and chemical properties:
These properties are critical for handling and storage in laboratory settings.
Bz-Dab(nbd)-awfpp-nle-NH2 has several scientific applications:
This compound represents an important area of research within pharmacology and biochemistry, contributing to our understanding of neuropeptide signaling mechanisms.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: